4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline
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Overview
Description
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline is an organic compound that features a tetrazole ring attached to an aniline moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions to form the tetrazole ring.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the tetrazole derivative.
Formation of the Aniline Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under mild conditions.
Major Products
Oxidation: Nitroso and nitro derivatives of the aniline moiety.
Reduction: The original aniline compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can be compared with other tetrazole-containing compounds:
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but with a carboxylic acid group instead of an aniline moiety.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains an additional nitramino group, making it more energetic and suitable for use in explosives.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Features a triazole ring, providing different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole ring with an aniline moiety, offering a distinct set of chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOSUZPCYSKYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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